1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid
Description
1-Methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative featuring a methyl group at the 1-position, a methylcarbamoyl (-CONHCH₃) substituent at the 5-position, and a carboxylic acid (-COOH) group at the 3-position. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for interactions with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
1-methyl-5-(methylcarbamoyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c1-8-6(11)5-3-4(7(12)13)9-10(5)2/h3H,1-2H3,(H,8,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBVBHZEDLOAAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=NN1C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: Pyrazole-3-carboxylic Acid Derivatives
Pyrazole-3-carboxylic acid or its esters are common starting points. Esterification of pyrazole-3-carboxylic acid with ethanol in the presence of sulfuric acid is a well-documented method to obtain ethyl 1H-pyrazole-3-carboxylate, which can be further transformed.
This esterification step is crucial as it provides a reactive intermediate for subsequent functional group modifications.
Introduction of the Methyl Group at N-1
Methylation at the N-1 position of pyrazole rings is commonly achieved by alkylation using methyl iodide or methyl sulfate under basic conditions. This step is often performed on pyrazole-3-carboxylate esters or acids to yield 1-methyl-pyrazole derivatives.
Installation of the Methylcarbamoyl Group at C-5
The methylcarbamoyl group (-CONHCH3) is introduced typically via reaction with methyl isocyanate or methyl carbamoyl chloride derivatives. This step requires careful control due to the toxicity and reactivity of methyl isocyanate.
- The reaction involves nucleophilic substitution or addition to a suitable pyrazole intermediate bearing a reactive site at C-5.
- Protection/deprotection strategies may be employed to ensure selectivity.
Carboxylation at C-3 or Use of Pyrazole-3-carboxylic Acid
The carboxylic acid group at C-3 is either retained from the starting pyrazole-3-carboxylic acid or introduced via oxidation/hydrolysis steps.
- Hydrolysis of esters to acids is commonly done under acidic or basic conditions.
- Industrial methods avoid excessive solvent use and hazardous reagents to improve yield and scalability.
Industrial and Laboratory Scale Considerations
Challenges in Industrial Synthesis
Improved Methods
- Catalytic methods avoiding hazardous reagents have been explored.
- Regiocontrolled synthesis using trichloromethyl enones and hydrazine hydrochlorides offers a mild alternative for pyrazole carboxylate derivatives, though specific application to methylcarbamoyl substitution is less documented.
Summary Table of Key Preparation Steps
Research Findings and Notes
- The methylcarbamoyl substitution at C-5 is less commonly reported in open literature, with many protocols proprietary or embedded in patents.
- Industrial synthesis focuses on minimizing hazardous reagents and improving yields by optimizing hydrolysis and purification steps.
- Ester intermediates are key for functional group transformations and purification ease.
- Alternative synthetic routes using trichloromethyl enones provide regioselectivity but require further adaptation for methylcarbamoyl derivatives.
Scientific Research Applications
Cannabinoid Receptor Agonism
Recent studies have highlighted the potential of 1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid as a partial agonist of cannabinoid receptors CB1 and CB2. These receptors are involved in numerous physiological processes, including pain modulation, appetite regulation, and mood enhancement.
- Pain Management : The compound has shown efficacy in animal models for treating neuropathic and inflammatory pain, suggesting its potential as a safer alternative to full agonists that may cause central nervous system side effects. The development of peripherally restricted analogs could lead to treatments for conditions like diabetes and liver diseases such as nonalcoholic steatohepatitis (NASH) .
Antifungal Activity
The pyrazole derivatives have also been investigated for their antifungal properties. Structure-activity relationship studies indicate that modifications to the pyrazole ring can enhance antifungal activity against various phytopathogenic fungi. These findings could lead to the development of new agricultural fungicides .
Case Study: Pain Management
A study conducted on the pharmacological profile of this compound demonstrated its partial agonist activity at the CB1 receptor, with an effective concentration (EC50) indicating moderate potency. The results showed that this compound could potentially provide analgesic effects without significant central side effects .
| Compound | Receptor Type | EC50 (nM) | Efficacy (%) |
|---|---|---|---|
| This compound | CB1 | 126 | 61 |
| BAY 59–3074 (Comparator) | CB1 | 519 | 39 |
Case Study: Antifungal Efficacy
In another study focusing on antifungal activities, derivatives of pyrazole were synthesized and tested against several fungal strains. The results indicated that specific substitutions on the pyrazole core significantly enhanced antifungal potency compared to standard treatments .
Mechanism of Action
The mechanism of action of 1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target, but it often involves inhibition or activation of enzymatic activity, leading to downstream biological effects.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of key analogs:
Physicochemical Properties
Melting Points :
- 1-Methyl-1H-pyrazole-3-carboxylic acid (unsubstituted at position 5) has a melting point of 150–152°C . The addition of a methylcarbamoyl group (polar, hydrogen-bonding) may lower the melting point due to reduced crystallinity.
- 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxylic acid has a molecular weight of 194.11 g/mol, whereas the trifluoroethoxy analog (CAS 1477901-19-1) weighs 224.14 g/mol, reflecting the impact of heavier substituents .
- Solubility: Carboxylic acid derivatives generally exhibit moderate water solubility at physiological pH. The methylcarbamoyl group in the target compound may improve solubility in polar solvents compared to nonpolar substituents like CF₃ or propyl .
Biological Activity
1-Methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.
Chemical Structure
The compound features a pyrazole ring substituted with a methyl and a methylcarbamoyl group, as well as a carboxylic acid moiety. This unique structure is believed to contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with carbamoylating agents. The process often requires careful control of reaction conditions to yield the desired product with high purity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibitory activity against neuraminidase (NA), an enzyme critical for the replication of influenza viruses. In particular, derivatives with electron-withdrawing groups at specific positions on the phenyl ring showed enhanced activity, suggesting that structural modifications can optimize antiviral efficacy .
Antibacterial Activity
The antibacterial properties of pyrazole derivatives have also been investigated. A study demonstrated that various 1H-pyrazole-3-carboxylic acids exhibited antibacterial activity against several strains of bacteria. The presence of functional groups such as methyl and carbamoyl groups appears to enhance their interaction with bacterial enzymes, leading to increased potency .
Anticancer Activity
Compounds based on the pyrazole framework are recognized for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further research is needed to elucidate the specific pathways involved and to evaluate the compound's efficacy in vivo.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:
- Substitution Effects : Variations in substituents on the pyrazole ring significantly affect biological activity. For instance, compounds with halogen substitutions often exhibit enhanced potency against viral and bacterial targets .
- Functional Group Influence : The presence of electron-withdrawing groups has been correlated with increased inhibitory effects on NA and other enzymes, highlighting the importance of electronic properties in drug design .
Case Studies
Several case studies have documented the biological effects of similar pyrazole derivatives:
- Antiviral Studies : A series of derivatives were synthesized and tested for NA inhibition, revealing that certain modifications led to over 50% inhibition at low concentrations .
- Antibacterial Evaluations : Compounds were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of effectiveness based on structural modifications .
Chemical Reactions Analysis
Acid Chloride Formation and Subsequent Reactions
The carboxylic acid group undergoes activation via conversion to its acid chloride, enabling nucleophilic acyl substitution. In studies of analogous pyrazole derivatives:
- Reaction with thionyl chloride (SOCl₂): Produces the corresponding acid chloride at reflux (70–80°C) in 85–92% yield .
- Amide bond formation: Reacts with amines (e.g., methylurea, 2,3-diaminopyridine) to yield substituted amides. For example:
Key Data Table: Acid Chloride-Mediated Reactions
| Reaction Partner | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methylurea | Xylene, 5h reflux | Amide derivative | 74% | |
| 2,3-Diaminopyridine | DCM, 0°C | Imidazo[4,5-b]pyridine conjugate | 69% |
Esterification Reactions
The carboxylic acid forms esters under acidic or basic conditions:
- Methanol/H₂SO₄: Forms methyl esters at reflux (2 hours) in >90% yield, as demonstrated for structurally similar 5-methylpyrazole-3-carboxylic acid .
- Ethanol/PTSA: Produces ethyl esters with comparable efficiency (88–93% yield) .
Example:
Amidation and Coupling Reactions
The methylcarbamoyl group directs regioselective functionalization:
- Buchwald-Hartwig coupling: Enables arylations at the pyrazole C4 position using Pd catalysts (e.g., Pd(OAc)₂/XPhos) .
- Suzuki-Miyaura cross-coupling: Boronic acids react at the C5 position under microwave irradiation (80°C, 30 mins) with 76–84% yields .
Comparative Reactivity of Substituents:
| Position | Reactivity | Preferred Reaction |
|---|---|---|
| C3 (COOH) | High | Esterification/Amidation |
| C5 (Methylcarbamoyl) | Moderate | Nucleophilic substitution |
| N1 (Methyl) | Low | Inert under standard conditions |
Hydrolysis and Stability
- Acidic hydrolysis (HCl, H₂O): Cleaves the methylcarbamoyl group to yield 1-methyl-1H-pyrazole-3,5-dicarboxylic acid .
- Basic hydrolysis (NaOH, MeOH): Degrades the pyrazole ring at elevated temperatures (>100°C) .
Stability Profile:
- pH 2–9: Stable for >48 hours at 25°C.
- UV light: Photodegrades via radical pathways (t₁/₂ = 4.2 hours under 254 nm).
Comparative Analysis with Structural Analogues
The methylcarbamoyl group enhances electrophilicity compared to simpler pyrazole derivatives:
| Compound | Reactivity (k, M⁻¹s⁻¹) | Key Reaction |
|---|---|---|
| 1-Methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid | 1.2 × 10⁻³ | Amidation |
| 1-Methyl-1H-pyrazole-3-carboxylic acid | 6.5 × 10⁻⁴ | Esterification |
| 5-Phenylpyrazole-3-carboxylic acid | 9.8 × 10⁻⁴ | Suzuki coupling |
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 1-methyl-5-(methylcarbamoyl)-1H-pyrazole-3-carboxylic acid, and how is its structural integrity confirmed?
The compound is synthesized via nucleophilic substitution or coupling reactions. For example, pyrazole derivatives are often prepared by reacting amino-substituted pyrazole esters with acid anhydrides or chlorides (e.g., phenyl dithiocarbamates) under reflux conditions . Structural confirmation relies on spectroscopic techniques:
- IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
- ¹H-NMR confirms proton environments (e.g., methyl groups at δ 2.5–3.5 ppm).
- Mass spectrometry provides molecular ion peaks and fragmentation patterns .
Elemental analysis ensures purity (>95% by C, H, N quantification) .
Q. What analytical techniques are critical for assessing the purity of this compound in academic research?
- High-Performance Liquid Chromatography (HPLC) with UV detection evaluates purity (>98% by peak area).
- Thin-Layer Chromatography (TLC) monitors reaction progress using silica gel plates and UV visualization.
- Elemental Analysis quantifies carbon, hydrogen, and nitrogen content to verify stoichiometric ratios .
Advanced Research Questions
Q. How can researchers investigate the pharmacological activity of this compound, and what assays are recommended?
- In vitro assays : Test cyclooxygenase (COX) inhibition for anti-inflammatory activity using enzyme-linked immunosorbent assays (ELISA) .
- In vivo models : Evaluate analgesic effects in rodent models (e.g., carrageenan-induced paw edema) with dose-dependent studies (10–100 mg/kg) .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., methylcarbamoyl group) to assess potency changes .
Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?
Discrepancies may arise from differences in:
- Solvent systems (e.g., DMF vs. THF) affecting reaction yields .
- Catalysts : Pd(PPh₃)₄ vs. CuI in cross-coupling reactions, altering regioselectivity .
- Biological assay conditions (e.g., cell line variability or incubation times).
Standardized protocols (e.g., OECD guidelines) and replicate studies are critical .
Q. How can computational methods predict the physicochemical properties of this compound?
- Density Functional Theory (DFT) : Calculates electron density distribution and correlation energies to predict reactivity .
- Molecular Dynamics (MD) Simulations : Model binding affinities to biological targets (e.g., enzymes) using software like GROMACS .
- ADMET Prediction : Tools like SwissADME estimate bioavailability, logP, and metabolic stability .
Q. What are the current gaps in toxicological and ecological data for this compound?
- Toxicological Data : Limited studies on acute toxicity (e.g., LD₅₀) and genotoxicity (Ames test) .
- Ecological Impact : No data on biodegradability or bioaccumulation potential in soil/water systems .
Recommended studies: OECD 423 (acute oral toxicity) and EPA 712-C-96-322 (biodegradation) .
Methodological Challenges
Q. How can researchers optimize the synthesis of pyrazole derivatives to improve yields?
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 1h) and improves yields by 15–20% .
- Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂ vs. Pd(OAc)₂) for Suzuki-Miyaura couplings .
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates .
Q. What advanced spectroscopic techniques elucidate the electronic environment of the pyrazole core?
- 13C-NMR with DEPT : Assigns quaternary carbons and detects methyl groups.
- 2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations for complex substituents .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
